[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine and solvents like ethanol . The process can be optimized by adjusting the temperature and reaction time to achieve higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems to control temperature, pressure, and reactant concentrations ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine stands out due to its unique combination of a pyrazole ring and a methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3 |
InChI Key |
WKCJGGADLDBBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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